molecular formula C19H21N5O4 B2530971 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenoxy)acetamide CAS No. 1005292-35-2

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2530971
CAS RN: 1005292-35-2
M. Wt: 383.408
InChI Key: VYOKRCRWROHLPG-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenoxy)acetamide, also known as ETMA, is a chemical compound that has recently gained attention in the scientific community. ETMA is a tetrazole-based compound that has potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study focuses on the metabolic pathways of various chloroacetamide herbicides in human and rat liver microsomes. It highlights the complex metabolic activation pathways leading to DNA-reactive products associated with carcinogenicity. Although not directly related to "N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenoxy)acetamide," the research underscores the significance of understanding metabolic processes for compounds with similar functionalities (Coleman et al., 2000).

Novel Co(II) and Cu(II) Coordination Complexes

This paper discusses the synthesis and antioxidant activities of pyrazole-acetamide derivatives. It demonstrates the impact of hydrogen bonding on self-assembly processes. Insights from this study could be relevant for exploring coordination chemistry and antioxidant potential of "this compound" (Chkirate et al., 2019).

Chemoselective Acetylation of 2-Aminophenol

This research outlines the chemoselective monoacetylation of 2-aminophenol to synthesize antimalarial drugs. The process optimization and kinetics discussed may offer valuable methodologies for functionalizing compounds like "this compound" for potential pharmaceutical applications (Magadum & Yadav, 2018).

Different Spatial Orientations of Amide Derivatives on Anion Coordination

This study provides insights into the crystal structures and spatial orientations of amide derivatives, which could be pertinent for understanding the molecular geometry and potential intermolecular interactions of "this compound" (Kalita & Baruah, 2010).

Design and Synthesis of Chemotherapeutic Agents

This research explores the design and synthesis of hydrazide and oxadiazole derivatives as potential chemotherapeutic agents. The antimicrobial and antiproliferative activities against various cell lines discussed here could serve as a model for evaluating "this compound" for similar biological activities (Kaya et al., 2017).

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-3-27-16-6-4-14(5-7-16)24-18(21-22-23-24)12-20-19(25)13-28-17-10-8-15(26-2)9-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOKRCRWROHLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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